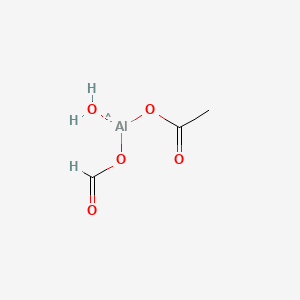
Aluminum formoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum formoacetate: is an inorganic compound with the chemical formula C3H5AlO5 . It appears as a colorless crystalline solid or white powder and is soluble in water and alcohols. This compound is known for its hygroscopic nature and decomposes at high temperatures. This compound is primarily used as a chemical reagent and in the preparation of aluminum-based catalysts and nanomaterials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum formoacetate can be synthesized by reacting formic acid with aluminum salts. One common method involves the reaction of formic acid with aluminum hydroxide or aluminum nitrate. The reaction typically occurs under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting formic acid with aluminum hydroxide or aluminum nitrate in large reactors. The reaction mixture is then filtered, and the product is purified through recrystallization. The final product is dried and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum formoacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and carbon dioxide.
Reduction: It can be reduced to form aluminum metal and formic acid.
Substitution: It can undergo substitution reactions with other carboxylic acids to form different aluminum carboxylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Other carboxylic acids, such as acetic acid, are used in substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxide and carbon dioxide.
Reduction: Aluminum metal and formic acid.
Substitution: Different aluminum carboxylates, depending on the carboxylic acid used.
Aplicaciones Científicas De Investigación
Chemistry: Aluminum formoacetate is used as a precursor in the synthesis of alpha-alumina powders, which are essential in the production of ceramics and refractory materials. It is also used in the preparation of aluminum-based catalysts for various chemical reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of aluminum compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: In the industrial sector, this compound is used in the production of aluminum-based nanomaterials, which have applications in electronics, coatings, and catalysis. It is also used in the preparation of aluminum foam composite structures, which are lightweight and have excellent mechanical properties .
Mecanismo De Acción
The mechanism of action of aluminum formoacetate involves its ability to form stable complexes with various molecules. In chemical reactions, it acts as a catalyst by facilitating the formation of intermediate complexes that lower the activation energy of the reaction. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, affecting their structure and function .
Comparación Con Compuestos Similares
Aluminum acetate: Used as an astringent and antiseptic in medical applications.
Aluminum nitrate: Used in the production of aluminum salts and as a nitrating agent in organic synthesis.
Aluminum hydroxide: Used as an antacid and in the production of aluminum compounds.
Uniqueness: Aluminum formoacetate is unique due to its ability to form stable complexes with both organic and inorganic molecules. This property makes it valuable in various applications, including catalysis, material science, and biological research. Its versatility and stability set it apart from other aluminum compounds .
Propiedades
Número CAS |
34202-30-7 |
|---|---|
Fórmula molecular |
C3H6AlO5 |
Peso molecular |
149.06 g/mol |
InChI |
InChI=1S/C2H4O2.CH2O2.Al.H2O/c1-2(3)4;2-1-3;;/h1H3,(H,3,4);1H,(H,2,3);;1H2/q;;+2;/p-2 |
Clave InChI |
QZMBJBRDDGXUKQ-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Al]OC=O.O |
SMILES canónico |
CC(=O)O[Al]OC=O.O |
Key on ui other cas no. |
34202-30-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















